Technical Guide: Lenalidomide-propargyl-C2-amido-Ph-NH2 Hydrochloride
Technical Guide: Lenalidomide-propargyl-C2-amido-Ph-NH2 Hydrochloride
Strategic Design and Application of Rigid E3 Ligase Ligand-Linker Conjugates
Executive Summary
Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride (CAS: 2748150-20-9) is a specialized, high-purity E3 ligase ligand-linker conjugate designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It functions as a precursor for recruiting the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2]
Unlike flexible PEG-based linkers, this molecule features a rigid propargyl-based architecture terminating in a para-aminobenzoic acid (PABA) moiety. This structural rigidity is engineered to restrict the conformational degrees of freedom in the ternary complex (POI-PROTAC-E3), minimizing the entropic penalty of binding and potentially enhancing the degradation potency of difficult targets. It is the key intermediate in the synthesis of MD-224 , a first-in-class degrader of the MDM2 oncoprotein.
Structural Anatomy & Rational Design
The molecule is composed of three distinct functional domains, each serving a critical role in the pharmacodynamics of the final PROTAC.
| Domain | Component | Function |
| E3 Ligand | Lenalidomide (4-amino analog) | Binds to the thalidomide-binding domain of Cereblon (CRBN). |
| Spacer | Propargyl-C2 (Alkyne + Alkyl) | Provides a linear, rigid extension that projects the linker away from the E3 ligase surface, preventing steric clash. The alkyne bond restricts rotation. |
| Connector | Amido-Phenyl-Amine (Ph-NH2) | The phenyl ring adds further rigidity and π-stacking potential. The terminal amine (-NH2) serves as the nucleophilic handle for conjugation to the Target Protein Ligand (via activated esters or acid chlorides). |
Structural Logic Diagram
The following diagram illustrates the connectivity and functional logic of the molecule.
Figure 1: Structural connectivity of Lenalidomide-propargyl-C2-amido-Ph-NH2 HCl.
Synthesis Strategy
The synthesis of this conjugate requires precise heterobifunctional chemistry, typically employing a Sonogashira coupling to install the propargyl arm onto the phthalimide core, followed by amide coupling to extend the linker.
Precursors Required
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4-Iodo-Lenalidomide (or 4-Iodo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) – The electrophile.
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N-(4-aminophenyl)pent-4-ynamide (or similar alkyne-functionalized aniline) – The nucleophile.
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Pd(PPh3)2Cl2 / CuI – Catalysts.
Step-by-Step Protocol (Representative Pathway)
Note: This protocol is derived from the synthesis of MD-224 analogs (Li et al., J. Med. Chem. 2019).[2][3]
Step 1: Sonogashira Coupling (Linker Installation)
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Dissolve 4-Iodo-Lenalidomide (1.0 eq) and the Alkyne-Linker-Amine precursor (1.2 eq) in anhydrous DMF.
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Degas the solution with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Add Pd(PPh3)2Cl2 (0.05 eq), CuI (0.1 eq), and Triethylamine (TEA, 3.0 eq).
-
Heat the reaction to 60°C under nitrogen atmosphere for 4–6 hours.
-
Monitor via LC-MS for the disappearance of the iodo-starting material.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash column chromatography (DCM/MeOH gradient) to isolate the protected intermediate.
Step 2: Deprotection & Salt Formation
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If the terminal aniline was Boc-protected during coupling, dissolve the intermediate in DCM.
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Add 4M HCl in Dioxane (10 eq) dropwise at 0°C.
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Stir at room temperature for 2 hours. A precipitate should form.
-
Isolate the solid by filtration or centrifugation.
-
Wash with diethyl ether to remove excess HCl and byproducts.
-
Dry under high vacuum to yield Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride as a yellow/off-white solid.
PROTAC Conjugation Workflow
This molecule is designed to react with a Carboxylic Acid containing ligand (Target Protein Binder).
Activation & Coupling Logic
The terminal aniline (Ph-NH2) is less nucleophilic than an alkyl amine. Therefore, standard EDC/NHS coupling may be insufficient. HATU or Acid Chloride activation is recommended.
Figure 2: Conjugation workflow for synthesizing the final PROTAC.
Experimental Protocol: Conjugation
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Activation: In a vial, dissolve the Target Ligand-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the activated ester.
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Addition: Add Lenalidomide-propargyl-C2-amido-Ph-NH2 HCl (1.0 eq) directly to the reaction mixture.
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Reaction: Stir at room temperature for 16 hours.
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Monitoring: Check LC-MS for the mass of the final PROTAC [M+H]+.
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Purification: Inject the crude mixture onto a Preparative HPLC (C18 column). Elute with a water/acetonitrile gradient (+0.1% Formic Acid). Lyophilize fractions to obtain the final drug substance.
Quality Control & Characterization
To ensure the integrity of this building block, the following analytical parameters must be verified.
| Parameter | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | Characteristic peaks: δ 11.0 (s, 1H, Imide NH), δ 6.5–8.0 (m, Aromatic protons), δ 4.0–5.0 (Propargyl CH2).[4] |
| Purity | HPLC (254 nm) | > 95% Area Under Curve (AUC). |
| Mass | LC-MS (ESI+) | Observed Mass = Theoretical Mass ± 0.5 Da (MW ≈ 480.94 Da for free base). |
| Solubility | Visual | Soluble in DMSO (>10 mM); Sparingly soluble in water/PBS unless conjugated. |
References
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Li, Y., Yang, J., Aguilar, A., McEachern, D., Przybranowski, S., et al. (2019). Discovery of MD-224 as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression.[2][3] Journal of Medicinal Chemistry, 62(2), 448–466.[2][3]
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Chamberlain, P. P., & Hamann, L. G. (2019). Development of targeted protein degradation therapeutics.[1][5][6][7][8][9] Nature Chemical Biology, 15(10), 937-944.
-
Testa, A., Hughes, S. J., Lucas, X., Wright, J. E., & Ciulli, A. (2020). Structure-Based Design of a Macrocyclic PROTAC. Angewandte Chemie International Edition, 59(4), 1727-1734.
Sources
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lenalidomide-C5-NH2 hydrochloride | C18H24ClN3O3 | CID 154573751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
